molecular formula C19H23N5O4S2 B11167906 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11167906
M. Wt: 449.6 g/mol
InChI Key: CVNANKLMSNQUJF-UHFFFAOYSA-N
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Description

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, a thiadiazole ring, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine and thiadiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, catalysts such as palladium or copper, and reagents like sodium hydride or potassium carbonate. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or thiadiazole groups, using reagents like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:

Properties

Molecular Formula

C19H23N5O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxo-N-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H23N5O4S2/c1-13-6-8-23(9-7-13)30(27,28)16-4-2-15(3-5-16)24-11-14(10-17(24)25)18(26)21-19-22-20-12-29-19/h2-5,12-14H,6-11H2,1H3,(H,21,22,26)

InChI Key

CVNANKLMSNQUJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NC4=NN=CS4

Origin of Product

United States

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